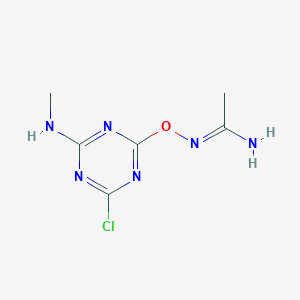
H-Thr-His-Thr-Asn-Ile-Ser-Glu-Ser-His-Pro-Asn-Ala-Thr-Phe-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “H-Thr-His-Thr-Asn-Ile-Ser-Glu-Ser-His-Pro-Asn-Ala-Thr-Phe-OH” is a peptide composed of the following amino acids: threonine, histidine, threonine, asparagine, isoleucine, serine, glutamic acid, serine, histidine, proline, asparagine, alanine, threonine, and phenylalanine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of peptides such as “H-Thr-His-Thr-Asn-Ile-Ser-Glu-Ser-His-Pro-Asn-Ala-Thr-Phe-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like carbodiimides (e.g., dicyclohexylcarbodiimide) and added to the resin-bound peptide.
Deprotection: Protecting groups on the amino acids are removed using reagents like trifluoroacetic acid.
Cleavage: The completed peptide is cleaved from the resin using strong acids like hydrofluoric acid.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide. Additionally, recombinant DNA technology can be used to produce peptides in microbial systems, offering an alternative method for large-scale production.
化学反应分析
Types of Reactions
Peptides undergo various chemical reactions, including:
Hydrolysis: Breaking peptide bonds using water, often catalyzed by acids, bases, or enzymes.
Oxidation: Oxidation of specific amino acid residues, such as methionine or cysteine, using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of disulfide bonds in cysteine residues using reducing agents like dithiothreitol.
Substitution: Substitution reactions involving side chains of amino acids, such as alkylation or acylation.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid or sodium hydroxide under elevated temperatures.
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol or β-mercaptoethanol.
Major Products
Hydrolysis: Individual amino acids or smaller peptide fragments.
Oxidation: Oxidized amino acid residues.
Reduction: Reduced cysteine residues.
科学研究应用
Peptides like “H-Thr-His-Thr-Asn-Ile-Ser-Glu-Ser-His-Pro-Asn-Ala-Thr-Phe-OH” have diverse applications in scientific research:
Chemistry: Used as building blocks for more complex molecules and in studying protein structure and function.
Biology: Serve as signaling molecules, hormones, and enzyme substrates.
Medicine: Used in drug development, as therapeutic agents, and in diagnostic assays.
Industry: Employed in the production of biopharmaceuticals and as additives in food and cosmetics.
作用机制
The mechanism of action of peptides depends on their specific sequence and structure. They can interact with various molecular targets, such as receptors, enzymes, and ion channels, to exert their effects. For example, peptides can bind to receptors on cell surfaces, triggering intracellular signaling pathways that lead to physiological responses.
相似化合物的比较
Peptides similar to “H-Thr-His-Thr-Asn-Ile-Ser-Glu-Ser-His-Pro-Asn-Ala-Thr-Phe-OH” include other bioactive peptides with different sequences but similar functions. Examples include:
H-Tyr-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Ile-Aib-Leu-Asp-Lys-Ile-Ala-Gln: A peptide with a different sequence but similar structural properties.
H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys: Another peptide with a distinct sequence but comparable biological activities.
These peptides share common features such as their ability to interact with biological targets and their use in various scientific and industrial applications.
属性
分子式 |
C66H98N20O24 |
|---|---|
分子量 |
1555.6 g/mol |
IUPAC 名称 |
(4S)-4-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C66H98N20O24/c1-7-29(2)50(83-57(100)40(22-47(68)93)78-63(106)52(33(6)91)85-56(99)38(19-35-23-70-27-72-35)77-61(104)49(69)31(4)89)62(105)82-44(26-88)58(101)75-37(15-16-48(94)95)54(97)81-43(25-87)59(102)79-41(20-36-24-71-28-73-36)65(108)86-17-11-14-45(86)60(103)76-39(21-46(67)92)55(98)74-30(3)53(96)84-51(32(5)90)64(107)80-42(66(109)110)18-34-12-9-8-10-13-34/h8-10,12-13,23-24,27-33,37-45,49-52,87-91H,7,11,14-22,25-26,69H2,1-6H3,(H2,67,92)(H2,68,93)(H,70,72)(H,71,73)(H,74,98)(H,75,101)(H,76,103)(H,77,104)(H,78,106)(H,79,102)(H,80,107)(H,81,97)(H,82,105)(H,83,100)(H,84,96)(H,85,99)(H,94,95)(H,109,110)/t29-,30-,31+,32+,33+,37-,38-,39-,40-,41-,42-,43-,44-,45-,49-,50-,51-,52-/m0/s1 |
InChI 键 |
IWVSHJFSFSEHAW-BPKXTYRJSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H]([C@@H](C)O)N |
规范 SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC4=CN=CN4)NC(=O)C(C(C)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[(Cyclobutylamino)methyl]piperidin-2-one](/img/structure/B13147591.png)

![Trimethyl-[9,9,18,18-tetrakis(4-octylphenyl)-15-trimethylstannyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]stannane](/img/structure/B13147599.png)
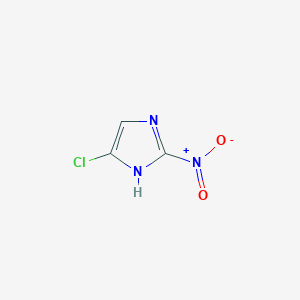

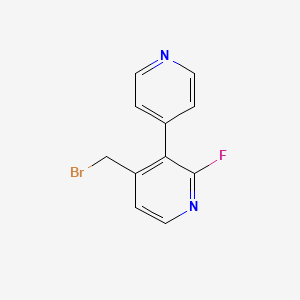
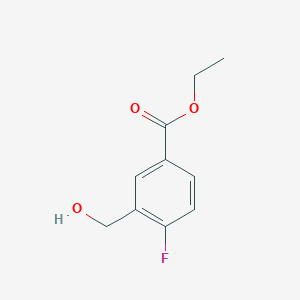
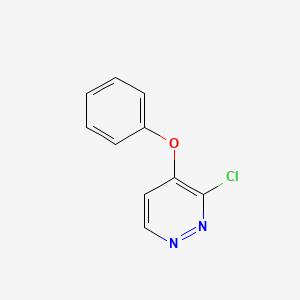

![[2-[(4-bromophenyl)-dimethylsilyl]phenyl]methyl acetate](/img/structure/B13147639.png)


![Methyl 4-[(e)-2-methoxyethenyl]benzoate](/img/structure/B13147654.png)
